3-(Cyclopropylsulfanyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFCHXYZSVHRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropylsulfanyl Aniline
Reactivity Profile of the Aniline (B41778) Functional Group
The aniline functional group in 3-(cyclopropylsulfanyl)aniline is a key determinant of its reactivity, influencing both the aromatic ring and the nitrogen atom.
The amino group of the aniline moiety is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. wikipedia.orgacs.org Similarly, the cyclopropylsulfanyl group, being an alkylthio substituent, is also an ortho-, para-director, albeit a less activating one compared to the amino group. In this compound, the positions ortho and para to the amino group are positions 2, 4, and 6. The position para to the cyclopropylsulfanyl group is position 6, and the positions ortho to it are positions 2 and 4. Therefore, the directing effects of both groups are cooperative, strongly favoring substitution at the 2, 4, and 6 positions.
Due to the high reactivity of the aniline ring, electrophilic substitution reactions, such as halogenation, can proceed readily. For instance, reaction with bromine water would be expected to lead to polybromination, yielding 2,4,6-tribromo-3-(cyclopropylsulfanyl)aniline. wikipedia.org To achieve monosubstitution, the high reactivity of the amino group is often attenuated by protecting it as an acetanilide (B955). This protection strategy reduces the activating effect of the amino group, allowing for more controlled substitution. wikipedia.orgacs.org
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagent | Expected Major Product(s) | Notes |
| Bromination | Br₂/H₂O | 2,4,6-Tribromo-3-(cyclopropylsulfanyl)aniline | Uncontrolled reaction due to high activation by the amino group. |
| Monobromination | 1. Acetic anhydride (B1165640) 2. Br₂ 3. H₃O⁺ | 4-Bromo-3-(cyclopropylsulfanyl)aniline and 6-Bromo-3-(cyclopropylsulfanyl)aniline | Protection of the amino group as an acetanilide allows for controlled monosubstitution. The para-substituted product is often favored due to reduced steric hindrance. |
| Nitration | HNO₃/H₂SO₄ | Complex mixture of products, including oxidized and meta-substituted derivatives | Direct nitration of anilines is often problematic due to oxidation and the formation of the anilinium ion in the acidic medium, which is a meta-director. wikipedia.org |
| Controlled Nitration | 1. Acetic anhydride 2. HNO₃/H₂SO₄ 3. H₃O⁺ | 4-Nitro-3-(cyclopropylsulfanyl)aniline and 2-Nitro-3-(cyclopropylsulfanyl)aniline | Protection of the amino group allows for controlled nitration, favoring ortho and para products. |
| Sulfonation | H₂SO₄ | 4-Amino-2-(cyclopropylsulfanyl)benzenesulfonic acid | The amino group directs the sulfonyl group to the para position. |
The lone pair of electrons on the nitrogen atom of the amino group makes this compound a nucleophile. wikipedia.org This nucleophilicity allows it to react with a variety of electrophilic reagents in reactions such as acylation and alkylation.
Acylation, for example with acetyl chloride or acetic anhydride, readily forms the corresponding N-acetyl derivative, N-(3-(cyclopropylsulfanyl)phenyl)acetamide. This reaction is often used as a protection strategy for the amino group, as mentioned previously. wikipedia.org Alkylation of the amino group can also occur, though it can be challenging to control the degree of alkylation.
Table 2: Representative Nucleophilic Transformations of the Amino Group
| Reaction Type | Electrophile | Product |
| Acylation | Acetyl chloride (CH₃COCl) | N-(3-(Cyclopropylsulfanyl)phenyl)acetamide |
| Acylation | Benzoyl chloride (C₆H₅COCl) | N-(3-(Cyclopropylsulfanyl)phenyl)benzamide |
| Alkylation | Methyl iodide (CH₃I) | N-Methyl-3-(cyclopropylsulfanyl)aniline and N,N-Dimethyl-3-(cyclopropylsulfanyl)aniline |
| Schiff Base Formation | Benzaldehyde (C₆H₅CHO) | (E)-N-Benzylidene-3-(cyclopropylsulfanyl)aniline |
The aniline moiety is susceptible to oxidation, which can lead to a variety of products, including colored polymers (polyaniline) or, under controlled conditions, quinones. wikipedia.org The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions.
Conversely, a common and important reaction related to the aniline moiety is its formation via the reduction of a nitro group. The synthesis of this compound typically proceeds through the reduction of 1-cyclopropylsulfanyl-3-nitrobenzene. This reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. orgoreview.comnih.gov
Table 3: Oxidation and Reduction Reactions Related to the Aniline Moiety
| Reaction Type | Starting Material | Reagent(s) | Product |
| Oxidation | This compound | Strong oxidizing agent (e.g., K₂Cr₂O₇) | Complex mixture of oxidation products, potentially including polymers. |
| Reduction (Synthesis) | 1-Cyclopropylsulfanyl-3-nitrobenzene | SnCl₂/HCl or H₂/Pd-C | This compound |
Transformations Involving the Cyclopropylsulfanyl Moiety
The cyclopropylsulfanyl group introduces unique reactivity to the molecule, centered around the strained three-membered ring and the sulfur atom.
Cyclopropanes adjacent to a donor group, such as the sulfur in the cyclopropylsulfanyl moiety, are susceptible to ring-opening reactions, particularly under oxidative conditions. This reactivity is enhanced by the presence of the electron-donating aniline ring. The proposed mechanism involves a single-electron transfer (SET) from the electron-rich system to an oxidant, forming a radical cation. This is followed by the rapid, irreversible ring-opening of the strained cyclopropyl (B3062369) group to yield a more stable distonic radical cation. acs.org
In the presence of molecular oxygen, this distonic radical cation can be trapped to form an endoperoxide intermediate, which can then undergo further reactions to yield ring-opened products. For N-cyclopropylanilines, this process has been shown to yield products such as 3-hydroxy-N-phenylpropanamide and acetanilide. acs.org A similar pathway can be postulated for this compound.
Table 4: Postulated Products from Oxidative Ring-Opening of this compound
| Oxidative Condition | Intermediate | Postulated Final Product(s) |
| Photosensitized oxidation in the presence of O₂ | Distonic radical cation followed by endoperoxide formation | 3-Hydroxy-3-((3-aminophenyl)thio)propanal or related fragmented products. |
The sulfur atom in the cyclopropylsulfanyl group is itself a site of reactivity. As a sulfide (B99878), it can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. These oxidations can be achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). acs.org The oxidation state of the sulfur atom can significantly influence the electronic properties of the molecule.
Table 5: Oxidation of the Cyclopropylsulfanyl Moiety
| Reaction | Oxidizing Agent | Product |
| Oxidation to Sulfoxide | H₂O₂ or 1 equivalent of m-CPBA | 1-(Cyclopropylsulfinyl)-3-aminobenzene |
| Oxidation to Sulfone | Excess H₂O₂ or ≥2 equivalents of m-CPBA | 1-(Cyclopropylsulfonyl)-3-aminobenzene |
Impact of Aromatic Substitution on Cyclopropyl Reactivity
The reactivity of the cyclopropyl group in this compound is intrinsically linked to the electronic properties of the aniline ring. Substituents on the aromatic ring can significantly modulate the reactivity of the distal cyclopropyl ring through inductive and resonance effects, which are transmitted through the sulfur atom.
The amino group (-NH₂) at the meta-position of the cyclopropylsulfanyl group is a powerful electron-donating group, activating the aromatic ring towards electrophilic substitution at the ortho and para positions relative to the amine. nih.govnih.govsc.edu However, its electronic influence on the cyclopropylsulfanyl moiety is more complex. The sulfur atom, with its lone pairs, can participate in resonance with the aromatic ring, but its ability to transmit electronic effects to the cyclopropyl group is a key determinant of the latter's reactivity.
In reactions involving the cyclopropyl group, such as ring-opening, the stability of intermediates is paramount. Aromatic substituents that can stabilize these intermediates will facilitate such reactions. For instance, in palladium-catalyzed ring-opening reactions of aryl cyclopropyl thioethers, electron-rich substrates have been shown to give good yields, while electron-deficient substrates can lead to lower yields, in part due to the stability of the resulting products. thieme-connect.comthieme-connect.com
Computational studies on related vinyl cyclopropyl systems have shown that electron-donating groups on the aromatic ring can suppress ring-opening by destabilizing the radical intermediate, whereas electron-withdrawing groups can enhance it by stabilizing the radical. mdpi.com This suggests a delicate balance of electronic factors governs the fate of the cyclopropyl ring. While direct experimental data for substituted this compound is scarce, the expected impact of various substituents on the cyclopropyl ring's reactivity can be extrapolated based on these principles.
| Substituent Type (at positions 2, 4, or 6) | Electronic Effect | Predicted Impact on Cyclopropyl Ring-Opening Rate (Radical Mechanism) | Rationale |
|---|---|---|---|
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Donates electron density to the aromatic ring. | Decrease | Destabilizes radical intermediates on the cyclopropyl moiety by increasing electron density. mdpi.com |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) | Withdraws electron density from the aromatic ring. | Increase | Stabilizes radical intermediates on the cyclopropyl moiety by delocalizing electron density. mdpi.comnih.gov |
| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, resonance donating. | Slight Increase or Mixed Effects | The overall effect depends on the balance between the opposing inductive and resonance effects. nih.gov |
Exploration of Structure-Reactivity Relationships within this compound
The structure-reactivity relationships of this compound are best understood by considering the molecule as a composite of three key structural elements: the aniline ring, the thioether linkage, and the cyclopropyl group. The reactivity of each part is influenced by the others.
The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, a characteristic that is central to its synthetic utility. scispace.comacs.org The mode of this ring-opening is highly dependent on the reaction conditions and the nature of the initiating species. For instance, palladium-catalyzed reactions have been shown to effect the ring-opening of aryl cyclopropyl thioethers, a transformation that is sensitive to the electronic nature of the aryl substituent and the choice of phosphine (B1218219) ligand. thieme-connect.comthieme-connect.comacs.org This contrasts with analogous cyclopropylamines, which can undergo efficient ring-opening with different ligands, highlighting the significant role of the sulfur atom in modulating reactivity. acs.org
In radical-mediated processes, the sulfur atom can act as a radical stabilizer, influencing the course of the reaction. mdpi.com Studies on vinylcyclopropyl systems have demonstrated that thiyl radical addition can trigger a cascade of reactions, including cyclopropane ring-opening. acs.org This suggests that radical reactions involving this compound could proceed via pathways where the sulfur atom plays a direct role in the stabilization of key intermediates.
The relationship between the aniline moiety and the cyclopropyl group is reciprocal. While aromatic substitution affects cyclopropyl reactivity, the cyclopropyl group, in turn, influences the properties of the aniline. The cyclopropyl group is known to act as an electron-donating group that can conjugate with adjacent π systems, thereby activating the phenyl ring. unl.pt This electronic contribution can affect the reactivity of the aniline in, for example, electrophilic aromatic substitution reactions.
Detailed Mechanistic Elucidation of Key Chemical Transformations
While specific mechanistic studies on this compound are not widely documented, plausible mechanisms for its key transformations can be proposed based on established principles from related systems.
Palladium-Catalyzed Ring-Opening
A significant transformation for aryl cyclopropyl thioethers is the palladium-catalyzed ring-opening. Based on studies of related systems, a plausible catalytic cycle for an intramolecular cyclization of a bromo-substituted derivative of this compound is depicted below. thieme-connect.comthieme-connect.com
Step 1: Oxidative Addition. The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl-bromide bond, forming an arylpalladium(II) intermediate.
Step 2: Cyclopropane Ring-Opening. The strained cyclopropane ring then undergoes cleavage, likely through a C-C bond insertion into the arylpalladium intermediate. This step is often the key to the transformation and is influenced by the ligand on the palladium center. For cyclopropyl thioethers, bulkier, electron-donating phosphines have been found to be more effective. acs.org
Step 3: Reductive Elimination. The final step is a reductive elimination from the palladacycle intermediate, which forms the final product and regenerates the Pd(0) catalyst.
Radical-Mediated Ring-Opening
In reactions initiated by radical species, the mechanism is expected to proceed through a different set of intermediates. For instance, a reaction initiated by a thiyl radical addition to a vinyl-substituted analogue would follow a pathway like the one described for vinylcyclopropyl oxime ethers. acs.org For this compound itself, a radical abstraction or addition could initiate ring-opening.
Step 1: Radical Formation. A radical initiator can generate a radical species that can either abstract a hydrogen from the cyclopropyl ring or, more likely in the context of photoredox catalysis, a single electron transfer (SET) from the electron-rich aniline or sulfide moiety could occur. scispace.comacs.org
Step 2: Ring-Opening. The resulting radical cation would then trigger the rapid and irreversible opening of the strained cyclopropane ring to form a more stable, delocalized radical intermediate. scispace.comacs.org The sulfur atom would play a crucial role in stabilizing this intermediate.
Step 3: Propagation/Termination. The newly formed radical can then participate in subsequent reactions, such as addition to another molecule or termination with another radical, to form the final product.
The specific pathway and the final products would be highly dependent on the reaction conditions, including the type of radical initiator and the presence of other reactive species.
Derivatization Strategies and Applications in Organic Synthesis
Synthesis of Functionalized 3-(Cyclopropylsulfanyl)aniline Derivatives
The amino group of this compound serves as a primary site for functionalization, enabling the synthesis of a wide array of derivatives through reactions such as amidation, sulfonamidation, urea (B33335) and carbamate (B1207046) formation, as well as N-alkylation and N-acylation. These reactions are fundamental in modifying the compound's physicochemical properties and for introducing functionalities necessary for various applications.
While specific literature detailing the derivatization of this compound is not extensively available, the reactivity of its aniline (B41778) core allows for the application of well-established synthetic protocols. The following sections describe these derivatization strategies based on general principles of aniline chemistry.
Amidation and Sulfonamidation Reactions
Amidation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, yields N-aryl amides. This transformation is one of the most common methods for derivatization. The direct coupling of a carboxylic acid with the aniline typically requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), often in the presence of an activating agent like HOBt or HATU, to facilitate the formation of the amide bond. A more direct route involves the Schotten-Baumann reaction, where an acyl chloride reacts with the aniline in the presence of a base (e.g., pyridine (B92270), triethylamine, or aqueous base) to neutralize the HCl byproduct. nih.gov The reaction of anilines with acetic acid, catalyzed by solid acid catalysts, also provides an effective method for producing acetamide (B32628) derivatives. organic-chemistry.org
Sulfonamidation: Similarly, sulfonamides can be prepared by reacting this compound with sulfonyl chlorides in the presence of a base. This reaction is analogous to amidation and results in the formation of a stable sulfonamide linkage. A mild protocol for the sulfonylation of aniline derivatives involves using sulfinate salts under photoredox catalysis, offering a method that is tolerant of various functional groups. nih.gov
Table 1: Representative Amidation and Sulfonamidation Reactions for Anilines This table is based on general reactions for aniline derivatives, as specific data for this compound is not available.
| Reactant 1 | Reactant 2 | Product Structure | Reaction Type | Typical Conditions |
|---|---|---|---|---|
| This compound | Acetyl Chloride | N-(3-(cyclopropylsulfanyl)phenyl)acetamide | Acylation | Base (e.g., Pyridine), DCM |
| This compound | Benzoic Acid | N-(3-(cyclopropylsulfanyl)phenyl)benzamide | Amidation | Coupling Agent (e.g., EDC), DMF |
Urea, Thiourea (B124793), and Carbamate Formations
Urea and Thiourea Derivatives: The synthesis of ureas from this compound can be achieved by reaction with isocyanates. This addition reaction is typically efficient and proceeds under mild conditions. nih.govorganic-chemistry.org Alternatively, phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI) can be used to first form an isocyanate intermediate from the aniline, which then reacts with another amine to form an unsymmetrical urea. mdpi.com Direct synthesis from amines and carbon dioxide has also been explored as a greener alternative. pharmaguideline.comresearchgate.net Thiourea derivatives are formed in a similar manner by reacting the aniline with isothiocyanates. organic-chemistry.org
Carbamate Formation: Carbamates can be synthesized by reacting this compound with chloroformates (e.g., ethyl chloroformate) in the presence of a base. Another method involves the reaction with a dicarbonate (B1257347), such as di-tert-butyl dicarbonate (Boc)₂, to form the Boc-protected aniline, a common strategy in multi-step synthesis.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of this compound can be accomplished using alkyl halides. This reaction is often carried out in the presence of a base to deprotonate the aniline, increasing its nucleophilicity. ijper.org However, controlling the degree of alkylation to prevent the formation of tertiary amines can be a challenge. Alternative, greener methods for N-alkylation include the use of alcohols as alkylating agents via the "borrowing hydrogen" methodology catalyzed by transition metals, or the use of propylene (B89431) carbonate as both a reagent and solvent. nih.govjptcp.com
N-Acylation: N-acylation is a fundamental transformation, typically achieved by reacting the aniline with an acylating agent like an acyl chloride or an acid anhydride (B1165640). derpharmachemica.com The reaction is often performed in the presence of a base, such as pyridine or triethylamine, to scavenge the acidic byproduct. Catalyst-free N-acylation of amines with acetic anhydride, sometimes in water or solvent-free conditions, has been shown to be a highly efficient and environmentally friendly method. derpharmachemica.com
Utilization of this compound as a Precursor in Heterocyclic Synthesis
Anilines are cornerstone building blocks for the synthesis of a vast array of nitrogen-containing heterocycles. The structure of this compound is well-suited for constructing fused ring systems, making it a potentially valuable precursor for pharmacologically relevant scaffolds.
Construction of Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines)
Indole (B1671886) Synthesis: Although there are numerous named reactions for indole synthesis, the Fischer indole synthesis is one of the most classic methods. This reaction involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. To use this compound as a starting material, it would first need to be converted to the corresponding hydrazine (B178648) derivative. More direct methods, such as the palladium-catalyzed annulation of anilines with bromoalkynes, could potentially be applied to synthesize 2-substituted indoles from this compound.
Quinoline (B57606) Synthesis: Substituted anilines are key starting materials for several classic quinoline syntheses.
Skraup Synthesis: This involves heating the aniline with sulfuric acid, glycerol, and an oxidizing agent to produce the quinoline core. nih.gov Applying this to this compound would likely yield a 7-(cyclopropylsulfanyl)quinoline.
Doebner-von Miller Reaction: This reaction uses α,β-unsaturated carbonyl compounds in the presence of a strong acid to react with anilines, forming substituted quinolines.
Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone. nih.gov
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While not directly applicable to this compound itself, derivatives of it could be used. nih.gov
Modern methods often employ transition-metal catalysis to construct the quinoline ring from anilines and various coupling partners like alkynes or aldehydes under milder conditions. organic-chemistry.org
Formation of Sulfur- and Nitrogen-Containing Heterocycles (e.g., Benzothiazoles)
The synthesis of benzothiazoles often starts from anilines. A common pathway involves the reaction of a substituted aniline with a thiocyanating agent, like ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine, to form a 2-aminobenzothiazole (B30445) derivative. This method, when applied to this compound, would be expected to produce a 6-(cyclopropylsulfanyl)-2-aminobenzothiazole, a versatile intermediate for further functionalization.
Another major route to benzothiazoles is the condensation of 2-aminothiophenols with various reagents like aldehydes, carboxylic acids, or acyl chlorides. To utilize this compound in this pathway, it would first need to be converted into 2-amino-4-(cyclopropylsulfanyl)thiophenol or 2-amino-6-(cyclopropylsulfanyl)thiophenol. Subsequent cyclization would then yield the corresponding benzothiazole.
Table 2: Potential Heterocyclic Products from this compound This table outlines expected products based on established synthetic routes for anilines.
| Starting Material | Synthetic Method | Potential Heterocycle |
|---|---|---|
| This compound | Skraup Synthesis | 7-(Cyclopropylsulfanyl)quinoline |
| This compound | Combes Synthesis (with acetylacetone) | 7-(Cyclopropylsulfanyl)-2,4-dimethylquinoline |
Multi-Component Reactions Incorporating the Compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. Aniline derivatives are common components in many MCRs, typically serving as the amine source.
While specific studies detailing the use of this compound in MCRs such as the Ugi, Passerini, Biginelli, or Mannich reactions are not found in the reviewed literature, its structural similarity to other anilines suggests it could act as a viable amine component.
Ugi and Passerini Reactions: The Ugi four-component reaction and the Passerini three-component reaction are isocyanide-based MCRs. nih.govnih.gov In the Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. nih.gov The Passerini reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org this compound could theoretically serve as the primary amine component in the Ugi reaction.
Biginelli Reaction: This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea to synthesize dihydropyrimidinones. nih.gov While anilines are not the standard amine component in the classical Biginelli reaction, variations and related MCRs for heterocycle synthesis often utilize them. nih.gov
Mannich Reaction: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. wikipedia.org As a primary amine, this compound could participate in this transformation, reacting with an aldehyde to form a Schiff base intermediate, which is then attacked by a carbon nucleophile. nih.govnih.gov
The reactivity of this compound in these reactions would be influenced by the electronic effects of the cyclopropylsulfide group. The sulfur atom's lone pairs could donate electron density into the ring, potentially affecting the nucleophilicity of the amine and the reactivity of the aromatic ring.
Application of this compound in Carbon-Carbon Bond Forming Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. For an aniline derivative like this compound to participate directly in reactions like Suzuki, Heck, or Sonogashira couplings, it typically needs to be derivatized into an aryl halide or triflate. Alternatively, the aniline itself can be converted into a diazonium salt, which can then be used in certain coupling reactions. wikipedia.org
Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound and an aryl or vinyl halide/triflate. nih.govresearchgate.net To use this compound as a substrate, it would first need to be converted into a derivative such as 1-bromo-3-(cyclopropylsulfanyl)benzene or 1-iodo-3-(cyclopropylsulfanyl)benzene. This halogenated derivative could then be coupled with various boronic acids or esters.
Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene. nih.gov Similar to the Suzuki coupling, a halogenated version of this compound would be the required starting material to participate in this transformation.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org Again, derivatization of this compound to an aryl halide would be a necessary prerequisite for its use in a standard Sonogashira coupling protocol. organic-chemistry.org An alternative, though less common, approach involves the in-situ formation of a diazonium salt from the aniline, which can then undergo Sonogashira-type coupling. wikipedia.org
The table below illustrates the hypothetical starting materials that would be required for these cross-coupling reactions, based on general organic chemistry principles.
| Coupling Reaction | Required Derivative of this compound | Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | 1-Bromo-3-(cyclopropylsulfanyl)benzene | Arylboronic acid | Biaryl |
| Heck | 1-Iodo-3-(cyclopropylsulfanyl)benzene | Alkene (e.g., Styrene) | Stilbene derivative |
| Sonogashira | 1-Bromo-3-(cyclopropylsulfanyl)benzene | Terminal alkyne (e.g., Phenylacetylene) | Diarylacetylene |
Theoretical and Computational Studies of 3 Cyclopropylsulfanyl Aniline
Electronic Structure and Bonding Characteristics
The electronic structure of 3-(Cyclopropylsulfanyl)aniline is determined by the interplay of its three constituent functional groups: the aniline (B41778) moiety, the cyclopropyl (B3062369) ring, and the sulfide (B99878) linker. The aromatic benzene (B151609) ring forms a delocalized π-electron system. This system is significantly influenced by the amino (-NH₂) group at position 1 and the cyclopropylsulfanyl (-S-c-C₃H₅) group at position 3.
The amino group acts as a strong π-donor through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. The sulfur atom of the sulfanyl group also possesses lone pairs of electrons that can participate in resonance with the ring, though its electron-donating effect is generally weaker than that of the amino group. The cyclopropyl group, attached to the sulfur, is primarily an alkyl group with some unique electronic properties due to its strained ring structure.
Quantum chemical calculations are used to determine optimized molecular geometries, including bond lengths and angles. researchgate.net These calculations provide a quantitative picture of the molecule's bonding characteristics. For this compound, theoretical models would predict specific bond lengths for the C-N, C-S, aromatic C-C, and cyclopropyl C-C bonds, reflecting a hybrid of single and double bond character where resonance occurs.
Table 1: Predicted Geometrical Parameters for this compound The following data are representative values expected from DFT (e.g., B3LYP/6-31G) calculations, based on studies of similar molecular fragments.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| C(ring)-NH₂ | ~1.40 Å | |
| C(ring)-S | ~1.77 Å | |
| S-C(cyclopropyl) | ~1.82 Å | |
| Aromatic C-C | 1.39 - 1.41 Å | |
| Cyclopropyl C-C | ~1.51 Å | |
| Bond Angles | ||
| C-N-H | ~112° | |
| C(ring)-S-C(cyclopropyl) | ~103° | |
| H-N-H | ~110° |
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the rotation around several single bonds, primarily the C(ring)-S bond and the S-C(cyclopropyl) bond. Conformational analysis using computational methods involves systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface (PES). colostate.eduaip.org This process identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.
The orientation of the cyclopropylsulfanyl group relative to the plane of the aniline ring is a key conformational feature. The calculations would likely reveal distinct low-energy conformers corresponding to different dihedral angles. These preferences are governed by a balance of steric hindrance between the cyclopropyl group and the adjacent hydrogen on the ring, and electronic effects like orbital overlap. Semiempirical and ab initio calculations are frequently performed on substituted anilines to aid in the analysis of their potential energy surfaces. aip.org
Table 2: Hypothetical Relative Energies of Key Conformers This table illustrates the type of output from a computational conformational analysis, showing the relative stability of different spatial arrangements.
| Conformer | C(ring)-C(ring)-S-C(cyclopropyl) Dihedral Angle | Relative Energy (kcal/mol) | Stability |
| A | ~45° | 0.00 | Global Minimum |
| B | ~135° | 0.85 | Local Minimum |
| C | 0° (Planar) | 2.50 | Transition State |
| D | 90° (Perpendicular) | 1.50 | Transition State |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a primary area of interest is electrophilic aromatic substitution, a characteristic reaction of anilines. chemistrysteps.com The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, since the para position is blocked by the sulfanyl group in the related 4-substituted isomer, substitution for this compound would be directed to positions 2, 4, and 6.
Theoretical modeling of a reaction, such as nitration or halogenation, involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. jlu.edu.cn The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate. DFT calculations have been used to investigate reaction mechanisms, such as the Bamberger rearrangement in aniline derivatives, by locating transition states and calculating activation energies. beilstein-journals.orgresearchgate.netnih.gov
Analysis of the transition state structure provides insight into the bond-forming and bond-breaking processes occurring during the reaction. For electrophilic attack on the aniline ring, the transition state would resemble a Wheland intermediate (an arenium ion), where the aromaticity of the ring is temporarily disrupted. By comparing the activation energies for attack at different positions (e.g., ortho vs. para to the amino group), the regioselectivity of the reaction can be predicted.
Prediction of Spectroscopic Parameters and Their Interpretation
Quantum chemical calculations can accurately predict various spectroscopic properties, which serve as fingerprints for molecular identification and characterization. researchgate.net
Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the infrared and Raman spectra of this compound. researchgate.net These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the N-H stretching of the amino group, the C=C stretching of the aromatic ring, the C-S stretching, and the characteristic vibrations of the cyclopropyl group. Computational studies on aniline have shown good agreement between calculated and experimental frequencies for N-H stretching and C-N stretching modes. materialsciencejournal.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated to predict the NMR spectrum. These theoretical spectra are invaluable for structural elucidation. The calculations would predict distinct chemical shifts for the protons and carbons on the aromatic ring, reflecting the electronic influence of the two substituents, as well as for the cyclopropyl and amino groups.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups Representative frequencies expected from DFT calculations.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Symmetric Stretch | -NH₂ | ~3410 |
| N-H Asymmetric Stretch | -NH₂ | ~3500 |
| C-H Aromatic Stretch | Ar-H | 3050 - 3100 |
| C-H Cyclopropyl Stretch | c-C₃H₅ | 3000 - 3080 |
| C=C Aromatic Stretch | Benzene Ring | 1500 - 1600 |
| C-N Stretch | Ar-NH₂ | ~1270 |
| C-S Stretch | Ar-S | ~700 |
Quantum Chemical Descriptors for Reactivity Prediction
Beyond modeling specific reactions, computational chemistry provides a set of quantum chemical descriptors that predict the general reactivity of a molecule. researchgate.netresearchgate.netnih.gov These descriptors are derived from the molecule's electronic structure.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. aimspress.comthaiscience.info The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. journaleras.com It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this molecule, the MEP map would show negative potential around the nitrogen atom's lone pair and the π-system of the ring, indicating these are the likely sites for electrophilic attack. Positive potential would be found around the acidic protons of the amino group.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electron distribution and identifying potentially reactive sites.
Table 4: Predicted Quantum Chemical Descriptors Illustrative values obtained from DFT calculations for predicting reactivity.
| Descriptor | Predicted Value | Implication |
| HOMO Energy | ~ -5.2 eV | Indicates good electron-donating (nucleophilic) character. |
| LUMO Energy | ~ -0.5 eV | Indicates capacity to accept electrons. |
| HOMO-LUMO Gap | ~ 4.7 eV | Suggests moderate chemical reactivity and stability. |
| Dipole Moment | ~ 1.8 D | Indicates a moderately polar molecule. |
| Ionization Potential | ~ 5.2 eV | Energy required to remove an electron. |
| Electron Affinity | ~ 0.5 eV | Energy released upon adding an electron. |
Advanced Spectroscopic and Analytical Techniques for Research on 3 Cyclopropylsulfanyl Aniline
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 3-(Cyclopropylsulfanyl)aniline, providing an exact mass measurement that allows for the unambiguous determination of its molecular formula, C₉H₁₁NS. unimi.ittaylorfrancis.com Operating in modes such as electrospray ionization (ESI) or electron ionization (EI), HRMS instruments like time-of-flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) with high precision.
The expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value, typically with an accuracy of a few parts per million (ppm). This level of accuracy is crucial for distinguishing between isomers and compounds with the same nominal mass.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the cyclopropyl (B3062369) ring, the carbon-sulfur bond, and fragmentation of the aniline (B41778) ring. chemguide.co.uklibretexts.org
Expected Fragmentation Patterns:
Loss of the cyclopropyl group: A significant fragment would likely correspond to the loss of a C₃H₅ radical, resulting in an ion with the formula C₆H₆NS⁺.
Cleavage of the C-S bond: Fragmentation could occur at the sulfur-aniline or sulfur-cyclopropyl bond, yielding characteristic ions.
Aniline ring fragmentation: As is common for aromatic amines, fragmentation of the aniline ring itself would produce a series of diagnostic ions. researchgate.net
The analysis of these fragments allows for a detailed structural confirmation of the molecule. chemguide.co.uk
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺• | C₉H₁₁NS⁺• | 165.0612 |
| [M+H]⁺ | C₉H₁₂NS⁺ | 166.0688 |
| [M-C₃H₅]⁺ | C₆H₆NS⁺ | 124.0221 |
Note: The calculated exact masses are based on the most abundant isotopes of each element.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are essential for unambiguous signal assignment.
¹H NMR: The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the aniline ring, the protons of the cyclopropyl group, and the amine protons. The splitting patterns and coupling constants would reveal the connectivity of these protons.
¹³C NMR: The ¹³C NMR spectrum would show the expected number of signals corresponding to the unique carbon environments in the molecule, including the aromatic carbons, the carbons of the cyclopropyl ring, and the carbon attached to the sulfur atom. compoundchem.comoregonstate.edulibretexts.org
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons, for instance, between the protons on the cyclopropyl ring and between adjacent protons on the aniline ring. omicsonline.orglibretexts.org
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). omicsonline.org
Solid-State NMR: For the analysis of this compound in its solid form, solid-state NMR (ssNMR) could provide valuable information about its conformation and packing in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of this solid material.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Aromatic C-S | 130 - 150 |
| Aromatic C-N | 140 - 160 |
| Aromatic C-H | 110 - 130 |
| Cyclopropyl CH₂ | 5 - 15 |
| Cyclopropyl CH | 15 - 25 |
Note: These are estimated ranges and can be influenced by solvent and other factors. compoundchem.comlibretexts.orgdtic.milacs.org
X-ray Crystallography for Single Crystal Structure Determination and Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that suitable single crystals can be grown. For this compound, a single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. mdpi.com
This technique would unequivocally confirm the connectivity of the atoms, the planarity of the aniline ring, and the geometry of the cyclopropylsulfur moiety. Furthermore, it would reveal the conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. As this compound is achiral, there is no stereochemistry to be determined beyond its conformational preferences in the solid state.
Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound
| Structural Parameter | Expected Information |
| Bond Lengths | Precise distances between all bonded atoms (e.g., C-S, C-N, C-C). |
| Bond Angles | Angles between adjacent bonds (e.g., C-S-C, C-C-N). |
| Torsion Angles | Dihedral angles defining the molecular conformation. |
| Intermolecular Interactions | Presence and geometry of hydrogen bonds and other non-covalent interactions. |
| Crystal System & Space Group | Information about the symmetry of the crystal lattice. |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. nih.govarxiv.orgglobalresearchonline.netaps.org The IR and Raman spectra of this compound would exhibit a series of characteristic absorption or scattering bands corresponding to the vibrational modes of its constituent bonds.
Key Expected Vibrational Modes:
N-H stretching: The amine group would give rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
Aromatic C-H stretching: These vibrations would appear above 3000 cm⁻¹.
C-N stretching: The stretching of the carbon-nitrogen bond of the aniline moiety would be observed in the fingerprint region.
C-S stretching: The carbon-sulfur bond would have a characteristic stretching vibration, typically in the range of 600-800 cm⁻¹.
Cyclopropyl C-H stretching: The C-H bonds of the cyclopropyl ring would also show stretching vibrations.
Aromatic ring vibrations: The characteristic "breathing" and other vibrational modes of the substituted benzene (B151609) ring would be present in the fingerprint region.
The complementary nature of IR and Raman spectroscopy is advantageous, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. arxiv.org
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Aromatic (C-H) | Stretching | > 3000 |
| Aromatic (C=C) | Ring Stretching | 1450 - 1600 |
| Alkyl (C-H) | Stretching | 2850 - 3000 |
| C-N | Stretching | 1250 - 1350 |
| C-S | Stretching | 600 - 800 |
Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment. iosrjournals.org
Chromatographic Separations (HPLC, GC-MS) for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 or C8 column would be a primary method for purity determination. nih.govgoogle.commdpi.comresearchgate.net A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer, would be used for elution. Detection is typically achieved using a UV detector, set to a wavelength where the aniline chromophore absorbs strongly. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. d-nb.infonih.govresearchgate.netacs.orgtsijournals.com The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative data. GC-MS is particularly useful for identifying and quantifying volatile impurities and for separating positional isomers that might be present. d-nb.inforesearchgate.netacs.org
Table 5: Typical Chromatographic Conditions for the Analysis of this compound
| Technique | Column Type | Mobile Phase / Carrier Gas | Detection |
| HPLC | Reversed-phase (C18/C8) | Acetonitrile/Water or Methanol/Water gradient or isocratic | UV-Vis |
| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry |
Role of 3 Cyclopropylsulfanyl Aniline in Catalysis and Ligand Design
3-(Cyclopropylsulfanyl)aniline as a Precursor for Ligand Synthesis
The unique structural features of this compound, combining a flexible cyclopropyl (B3062369) group with a sulfur-linking atom and an amino functionality on an aromatic ring, make it an intriguing candidate for ligand development. The presence of both soft (sulfur) and hard (nitrogen) donor atoms offers the potential for creating ligands with diverse coordination behaviors.
Design and Synthesis of N-Donor Ligands
While specific research on the synthesis of N-donor ligands directly from this compound is not extensively documented in publicly available literature, the general reactivity of the aniline (B41778) functional group provides a clear pathway for such transformations. The primary amine can be readily converted into a variety of other nitrogen-containing functionalities, serving as a versatile handle for ligand construction.
Common synthetic strategies that could be employed to derive N-donor ligands from this compound include:
Schiff Base Condensation: Reaction of the aniline with various aldehydes or ketones would yield imine-containing (Schiff base) ligands. The electronic and steric properties of these ligands can be systematically varied by choosing different carbonyl compounds.
Alkylation and Arylation: The nitrogen atom can be alkylated or arylated to produce secondary or tertiary amine-based ligands. These reactions can introduce additional donor groups or chiral centers.
Acylation: Acylation of the aniline followed by reduction can also lead to the formation of secondary amine ligands with diverse substitution patterns.
These synthetic routes would allow for the incorporation of the 3-(cyclopropylsulfanyl)phenyl moiety into multidentate ligand frameworks, such as pincer-type ligands or tripodal ligands.
Chelation Chemistry and Metal Complex Formation
The potential of ligands derived from this compound to form stable metal complexes is a key aspect of their utility in catalysis. The nitrogen atom of the aniline or its derivatives would act as the primary coordination site. Depending on the ligand design, the sulfur atom of the cyclopropylsulfanyl group could also participate in coordination, leading to the formation of chelate rings and enhancing the stability of the resulting metal complexes.
The formation of such metal complexes can be generally represented by the following reaction:
M + nL → MLn
Where 'M' is a metal ion, 'L' is the ligand derived from this compound, and 'n' is the stoichiometric coefficient. The specific coordination mode and the geometry of the resulting complex would be influenced by factors such as the nature of the metal ion, the denticity of the ligand, and the reaction conditions. The interplay between the hard nitrogen and soft sulfur donors could allow for selective coordination to different metal centers.
Application of Derived Metal Complexes in Homogeneous Catalysis
The catalytic activity of metal complexes is intimately linked to the nature of the ligands surrounding the metal center. Ligands derived from this compound could potentially modulate the reactivity of metal catalysts in a variety of homogeneous catalytic processes.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While there is no specific literature detailing the use of this compound-derived ligands in these reactions, the general principles of ligand design for cross-coupling suggest their potential applicability. For instance, palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations often rely on ligands that can stabilize the active catalytic species and facilitate the elementary steps of the catalytic cycle.
A hypothetical application of a palladium complex bearing a ligand derived from this compound (L) in a Suzuki coupling reaction is depicted below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Aryl Halide | Organoboron Reagent | Pd-L Complex | Biaryl |
The electronic properties imparted by the cyclopropylsulfanyl group could influence the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Asymmetric Catalysis Utilizing Chiral Derivatives
The introduction of chirality into the ligand framework is essential for asymmetric catalysis. Chiral ligands derived from this compound could be synthesized by incorporating chiral substituents, for example, through the reaction of the aniline with a chiral aldehyde or by using a chiral auxiliary. These chiral ligands could then be used to prepare chiral metal complexes for enantioselective transformations.
Potential applications for such chiral catalysts could include asymmetric hydrogenation, asymmetric allylic alkylation, and asymmetric epoxidation reactions. The stereochemical outcome of these reactions would be dictated by the specific structure of the chiral ligand and its interaction with the substrate in the coordination sphere of the metal.
Catalytic Oxidation and Reduction Processes
Metal complexes are widely used as catalysts for a variety of oxidation and reduction reactions. Ligands can play a crucial role in stabilizing the different oxidation states of the metal during the catalytic cycle and in controlling the selectivity of the reaction. While direct evidence is lacking for this compound-based catalysts, it is conceivable that metal complexes bearing these ligands could be active in processes such as the oxidation of alcohols or the reduction of ketones and imines. The presence of the sulfur atom in the ligand backbone could also offer interesting possibilities in reactions where sulfur-containing ligands have shown unique reactivity.
Based on the conducted research, there is no specific information available in the provided search results regarding the exploration of "this compound" in the context of heterogeneous catalysis. The search results discuss catalytic applications of aniline and its derivatives in a general sense, including their use in sulfonylation, photocatalysis, and synthesis of various compounds. However, none of the provided sources mention "this compound" being used as a ligand, catalyst component, or substrate in heterogeneous catalytic systems.
Therefore, it is not possible to generate an article section on the "Exploration of this compound in Heterogeneous Catalysis" based on the given search outcomes. Further investigation into more specific research databases might be necessary to find information on this particular chemical compound's role in heterogeneous catalysis.
Future Research and Emerging Applications of this compound: A Chemical Perspective
The unique structural attributes of this compound, which combine the reactivity of an aromatic amine with the distinctive properties of a cyclopropyl sulfide (B99878) moiety, position it as a compound of growing interest for future chemical research and novel applications. This article explores promising future research directions and emerging applications for this versatile molecule, focusing on advancements in its synthesis, its role in the construction of complex molecules, the elucidation of its reactivity, and its potential integration into functional materials and bioorthogonal chemistry.
Q & A
Q. What are the recommended methods for synthesizing 3-(Cyclopropylsulfanyl)aniline, and how can reaction conditions be optimized?
Answer: A common synthesis route involves nucleophilic substitution between 3-aminothiophenol and cyclopropyl bromide under alkaline conditions. Key parameters include:
- Solvent: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
- Temperature: Optimal yields are achieved at 80–100°C for 12–24 hours.
- Catalyst: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base improves reaction efficiency .
Quality Control: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and confirm purity (>97%) by HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers characterize the molecular structure and purity of this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect aromatic protons (δ 6.5–7.2 ppm), cyclopropyl protons (δ 1.0–1.5 ppm), and NH₂ protons (δ 3.5–4.0 ppm, broad singlet).
- ¹³C NMR: Cyclopropyl carbons appear at δ 8–12 ppm, while aromatic carbons range from δ 110–130 ppm .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 179.2 (calculated molecular weight: 178.24 g/mol).
- X-ray Crystallography: If crystalline, unit cell parameters (e.g., space group P21/c, a = 8.62 Å, b = 8.80 Å, c = 16.05 Å) confirm stereochemistry .
Q. What stability considerations are critical for storing this compound?
Answer:
- Storage Conditions: Keep in amber glass vials under inert gas (N₂ or Ar) at RT (20–25°C), away from moisture and light.
- Degradation Signs: Discoloration (yellow to brown) indicates oxidation; verify stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Answer: Contradictions often arise from:
- Solvent Effects: NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Tautomerism: The NH₂ group may exhibit dynamic behavior, broadening peaks in proton NMR.
- Impurities: Trace byproducts (e.g., disulfide derivatives) can distort MS or IR spectra.
Mitigation: Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
Q. What experimental design strategies are effective for studying the reactivity of this compound in cross-coupling reactions?
Answer: Design a factorial experiment to test variables:
| Factor | Levels |
|---|---|
| Catalyst | Pd(OAc)₂, CuI, NiCl₂ |
| Ligand | PPh₃, BINAP, Xantphos |
| Solvent | Toluene, DMF, THF |
| Temperature | 60°C, 80°C, 100°C |
Analysis: Use GC-MS or LC-MS to quantify coupling products (e.g., biaryl derivatives). Optimize conditions via response surface methodology (RSM) .
Q. How does the cyclopropylsulfanyl group influence the electronic properties of this compound in material science applications?
Answer: The electron-donating cyclopropylsulfanyl group increases the HOMO energy of the aniline moiety, enhancing its utility in:
- Conductive Polymers: As a dopant for polyaniline derivatives.
- OLEDs: Improves hole-transport properties in emissive layers.
Experimental Validation: Perform cyclic voltammetry (CV) to measure oxidation potentials and DFT calculations (e.g., B3LYP/6-31G*) to map electron density .
Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed?
Answer: Common impurities include:
- Residual Solvents: DMF or THF (detectable via GC headspace analysis).
- Oxidation Byproducts: Sulfoxide or sulfone derivatives (monitor via HPLC with a diode array detector).
Method: Use a validated LC-MS/MS protocol with a limit of quantification (LOQ) < 0.1% and a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
